FzM1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FzM1 is a negative allosteric modulator of the Frizzled receptor FZD4. This compound is known for its ability to reduce WNT5A-dependent WNT responsive element activity, making it a significant molecule in the study of the WNT/β-catenin signaling pathway .

Mechanism of Action

Target of Action

FzM1 is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4 . The Frizzled receptor FZD4 is a part of the WNT signaling pathway, which plays a crucial role in embryonic development, stem cell regulation, and tissue homeostasis .

Mode of Action

This compound interacts with its target, FZD4, by binding to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4 . This interaction induces a conformational change in the receptor, which ultimately inhibits the WNT/β-catenin signaling pathway . In the absence of any WNT ligand, this compound.8, a derivative of this compound, can bind to FZD4, promote recruitment of heterotrimeric G proteins, and bias WNT signaling toward a noncanonical route that involves PI3K .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By inhibiting this pathway, this compound reduces WNT5A-dependent WNT responsive element (WRE) activity . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the WNT/β-catenin signaling pathway . This can lead to changes in cellular processes regulated by this pathway, potentially influencing cell proliferation, differentiation, and migration .

Biochemical Analysis

Biochemical Properties

FzM1 acts as a negative allosteric modulator of the Frizzled receptor FZD4. It reduces WNT5A-dependent WNT responsive element activity by binding to an allosteric site located in the intracellular loop 3 of FZD4. This binding alters the receptor’s conformation, ultimately inhibiting the Wnt-β-catenin cascade . This compound does not affect GSK3-β or the APC destruction complex but blocks the phosphorylation and nuclear translocation of beta-catenin, reducing the transcription of TCF/LEF-regulatory genes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In U87MG glioblastoma cells and Caco-2 cells, this compound promotes the plasma membrane localization of HA-Fz4-FEVR . Additionally, it abolishes Norrin-dependent TCF/LEF activation and gene transcription in HEK293 cells . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the allosteric site on the Frizzled receptor FZD4. This binding induces conformational changes in the receptor, inhibiting the Wnt-β-catenin signaling pathway . By blocking the phosphorylation and nuclear translocation of beta-catenin, this compound reduces the transcription of TCF/LEF-regulatory genes . This mechanism of action underscores the compound’s ability to modulate gene expression and cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Reconstituted stock solutions are stable for up to three months at -20°C . Long-term studies have shown that this compound can maintain its inhibitory effects on the Wnt-β-catenin pathway, making it a reliable tool for extended research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Wnt-β-catenin pathway without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the Wnt-β-catenin signaling pathway, interacting with various enzymes and cofactors. By inhibiting the phosphorylation and nuclear translocation of beta-catenin, this compound affects the transcription of TCF/LEF-regulatory genes . This interaction underscores the compound’s role in modulating metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to promote the plasma membrane localization of HA-Fz4-FEVR in certain cell types highlights its potential for targeted delivery and accumulation . These interactions are crucial for understanding the compound’s localization and effects within biological systems.

Subcellular Localization

This compound’s subcellular localization is primarily associated with the Frizzled receptor FZD4. The compound’s binding to the allosteric site on FZD4 induces conformational changes that inhibit the Wnt-β-catenin signaling pathway . This localization is essential for the compound’s activity and function, as it directly influences its ability to modulate cellular signaling and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FzM1 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This involves the construction of the central ring system through cyclization reactions.

Functional Group Modifications: Introduction of specific functional groups to the core structure using reagents like halogens, amines, or alcohols under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

FzM1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

FzM1 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the WNT/β-catenin signaling pathway and its modulation.

Biology: Investigated for its role in cellular signaling and its effects on cell proliferation and differentiation.

Medicine: Explored for potential therapeutic applications in diseases related to aberrant WNT signaling, such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the WNT/β-catenin pathway.

Comparison with Similar Compounds

FzM1 is unique compared to other compounds targeting the WNT/β-catenin pathway due to its specific binding site and mechanism of action. Similar compounds include:

IWP-2: An inhibitor of Porcupine, an enzyme involved in WNT ligand secretion.

XAV939: A tankyrase inhibitor that stabilizes Axin, a negative regulator of the WNT/β-catenin pathway.

LGK974: Another Porcupine inhibitor with a different binding profile compared to IWP-2.

This compound’s uniqueness lies in its ability to modulate the Frizzled receptor directly, providing a distinct approach to inhibiting the WNT/β-catenin signaling pathway.

If you have any more questions or need further details, feel free to ask!

Properties

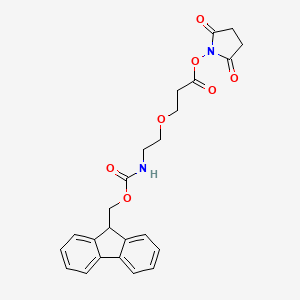

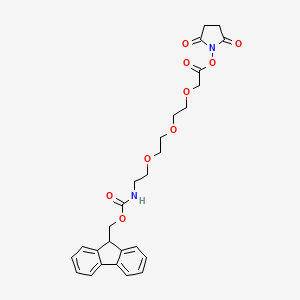

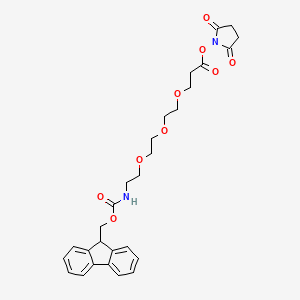

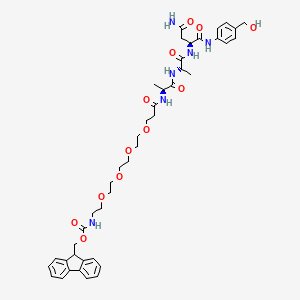

IUPAC Name |

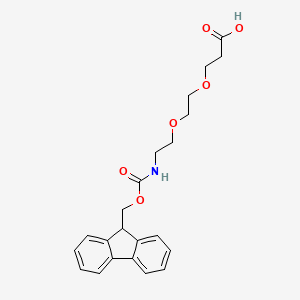

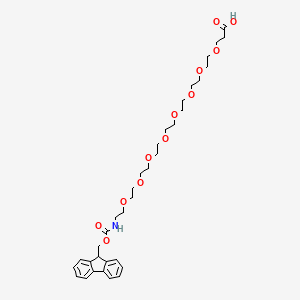

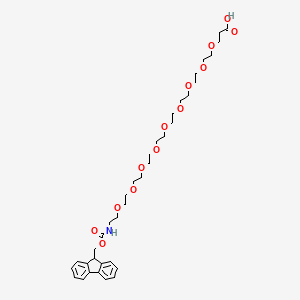

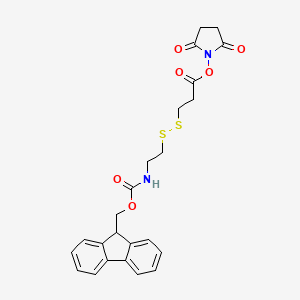

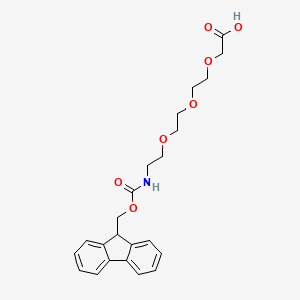

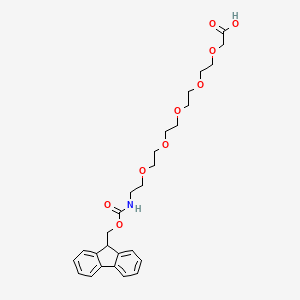

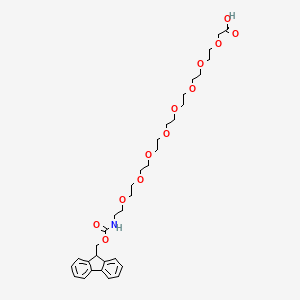

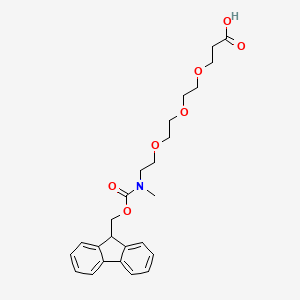

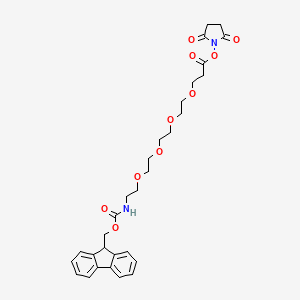

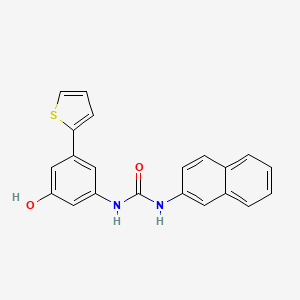

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.